molecular formula C14H12BrClN2O2 B4983461 2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B4983461
M. Wt: 355.61 g/mol
InChI Key: XDGJCMWGXJXQDR-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a complex structure with both halogenated phenoxy and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the halogenated phenol and pyridine derivatives, which are then subjected to acylation reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine. The final step usually involves the coupling of the acylated intermediates under controlled temperature and pH conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide: shares structural similarities with other halogenated phenoxy and pyridinyl compounds.

    Fluazifop-butyl: Another compound with a halogenated phenoxy group used in agrochemicals.

    Trifluoromethylpyridine derivatives: Used in pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its unique combination of halogenated phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c1-9-4-5-17-13(6-9)18-14(19)8-20-12-3-2-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGJCMWGXJXQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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